molecular formula C13H6ClF3O B1302667 3-Chloro-3',4',5'-trifluorobenzophenone CAS No. 746651-95-6

3-Chloro-3',4',5'-trifluorobenzophenone

Cat. No. B1302667
CAS RN: 746651-95-6
M. Wt: 270.63 g/mol
InChI Key: UMFFOAZQCWQLJA-UHFFFAOYSA-N
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Description

3-Chloro-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C13H6ClF3O . It has a molecular weight of 270.63 . The IUPAC name for this compound is (3-chloro-4-fluorophenyl)(3,5-difluorophenyl)methanone .


Molecular Structure Analysis

The InChI code for 3-Chloro-3’,4’,5’-trifluorobenzophenone is 1S/C13H6ClF3O/c14-11-5-7(1-2-12(11)17)13(18)8-3-9(15)6-10(16)4-8/h1-6H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of 3-Chloro-3’,4’,5’-trifluorobenzophenone is predicted to be 362.6±42.0 °C and its density is predicted to be 1.408±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Chloro-3',4',5'-trifluorobenzophenone serves as a precursor in various synthetic pathways, including the preparation of new chemical entities with potential applications in materials science and organic chemistry. For example, novel fluorinated compounds were synthesized through reactions involving chloro and nitrobenzene derivatives, highlighting the reactivity of such chloro-trifluoromethyl compounds towards nucleophilic substitution reactions. This process led to the creation of analogues with significant chemical and physical properties, such as enhanced thermal stability and solubility in organic solvents, useful in the development of polymers and coatings with specific functionalities (Sipyagin et al., 2004).

Polymer Science

In the realm of polymer science, this compound has been instrumental in the development of novel polyimides and poly(arylene ether)s, demonstrating the impact of fluorinated compounds on the thermal and optical properties of polymers. Researchers have synthesized organosoluble and light-colored polyimides using fluorinated diamines derived from chloro-trifluorobenzophenone, showcasing the material's high glass-transition temperatures, excellent thermal stability, and potential in creating optically transparent materials with low dielectric constants. These properties are crucial for applications in electronics and aerospace industries, where materials with high performance and reliability under extreme conditions are required (Jang et al., 2007).

Environmental Studies

From an environmental perspective, the stability and transformation of chlorinated benzophenone derivatives in aquatic environments have been a subject of study. Understanding the behavior of these compounds under chlorination conditions typical of water treatment processes is essential for assessing their potential impact on water quality and human health. Research into the photostability and toxicity of chlorinated benzophenone-type UV filters, for instance, informs on the persistence and safety of such chemicals in natural and treated water systems, contributing to the development of safer and more sustainable water treatment solutions (Zhuang et al., 2013).

properties

IUPAC Name

(3-chlorophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFFOAZQCWQLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374078
Record name 3-Chloro-3',4',5'-trifluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

746651-95-6
Record name 3-Chloro-3',4',5'-trifluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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